2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-fluorophenyl)acetamide
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Description
2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H20FN5OS and its molecular weight is 421.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It exhibits good RIPK1 kinase inhibitory activity with an IC50 value of 59.8 nM, showing higher binding affinity to RIPK1 compared to other necroptosis regulatory kinases . It effectively blocks TNFα-induced necroptosis in human and mouse cells .
Biochemical Pathways
The compound inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ . This pathway is a key part of the necroptosis signaling pathway, and its inhibition can prevent cell death and inflammation.
Pharmacokinetics
In liver microsome assay studies, the compound showed acceptable pharmacokinetic properties . The clearance rate and half-life were 18.40 mL/min/g and 75.33 minutes, respectively . The compound also demonstrated an oral bioavailability of 59.55% .
Result of Action
The compound’s action results in the effective blocking of necroptosis in cells induced by TNFα . This can protect cells from death and reduce inflammation, making it a promising candidate for future optimization studies .
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5OS/c1-13-8-9-16(10-14(13)2)28-21-17(11-24-28)15(3)26-27-22(21)30-12-20(29)25-19-7-5-4-6-18(19)23/h4-11H,12H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXQIVHLSJFCBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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